molecular formula C12H17N3O2 B2722844 N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide CAS No. 2134764-10-4

N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide

Cat. No. B2722844
CAS RN: 2134764-10-4
M. Wt: 235.287
InChI Key: FJXNGVTZFQPPQQ-UHFFFAOYSA-N
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Description

“N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide” is a complex organic compound. It contains a cyclopropyl group, which is a cyclic hydrocarbon group where the carbons of the molecule are arranged in the form of a ring . The general formula of cycloalkanes, such as cyclopropyl, is CnH2n .


Synthesis Analysis

The synthesis of such compounds often involves the use of amines and alkyl cyanoacetates . For example, the synthesis of cyanoacetamides, which are similar to the compound , involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of “N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide” would be complex due to the presence of various functional groups. Cycloalkanes, like the cyclopropyl group present in this compound, can exist as "puckered rings" . The carbon atoms in cycloalkanes are joined in a ring .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. One common method of cyclopropane synthesis, which could potentially be relevant to this compound, is the reaction of carbenes with the double bond in alkenes or cycloalkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide” would depend on its specific molecular structure. Cycloalkanes, like the cyclopropyl group in this compound, have unique properties due to their ring structure .

Mechanism of Action

The mechanism of action of “N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide” would depend on its specific use and context. For example, in the case of cyclopropyl methyl carbocation, the sigma electron cloud expands outwardly due to angle strain, making the carbocation stable .

properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-15-5-4-9(6-11(15)16)12(17)14-10(7-13)8-2-3-8/h8-10H,2-6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXNGVTZFQPPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)C(=O)NC(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide

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